1-Heptanol, 3,5-dimethyl-

Description

Contextualization within Branched Chiral Primary Alcohol Chemistry

Branched primary alcohols are a significant class of organic compounds that find application in various fields, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.ai The branching in the carbon chain can lead to lower melting points and affect the compound's solvency and lubricity. aocs.orgrsc.org When the branching creates one or more stereocenters, the resulting chiral alcohols can exhibit specific biological activities, making them valuable intermediates in the synthesis of enantiomerically pure drugs. ontosight.aibohrium.com The study of these alcohols often involves detailed investigation into their synthesis, resolution of enantiomers, and the influence of their stereochemistry on their reactivity and biological interactions.

Historical Development and Significance of Branched Heptanols in Synthesis

The synthesis of branched alcohols has a rich history, with the Guerbet reaction, discovered by Marcel Guerbet in the late 19th century, being a landmark method. aocs.orgwikipedia.orggoogle.com This reaction involves the self-condensation of a primary alcohol at high temperatures in the presence of a base to produce a branched-chain alcohol with double the molecular weight. aocs.orgwikipedia.org While the classic Guerbet reaction typically produces β-alkylated dimers, variations and other synthetic strategies have been developed to create a wider array of branched alcohol structures. google.com The development of methods to synthesize specific branched heptanols has been driven by the need for these compounds as precursors in various industrial applications, including the production of plasticizers, lubricants, and surfactants. aocs.orggiiresearch.com

Structural Peculiarities and Stereoisomeric Considerations of 1-Heptanol, 3,5-dimethyl-

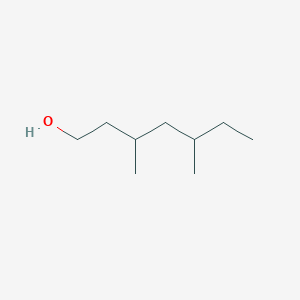

The structure of 1-Heptanol, 3,5-dimethyl- is defined by a seven-carbon heptane (B126788) chain with methyl groups at the 3 and 5 positions and a hydroxyl group at the 1-position. This specific arrangement gives rise to two chiral centers at carbons 3 and 5. Consequently, there are four possible stereoisomers for this compound: (3R,5R), (3S,5S), (3R,5S), and (3S,5R).

The spatial orientation of the methyl groups in these stereoisomers can significantly impact their physical properties and their interactions with other chiral molecules. For instance, the (3R,5S) stereoisomer has a specific three-dimensional arrangement that can be crucial in applications where molecular recognition is key, such as in the development of targeted pharmaceuticals. brainly.comnih.gov

Table 1: Physicochemical Properties of 1-Heptanol, 3,5-dimethyl- and its Stereoisomer

| Property | Value | Compound | Source |

|---|---|---|---|

| Molecular Formula | C₉H₂₀O | 1-Heptanol, 3,5-dimethyl- | Current time information in Bangalore, IN.appchemical.com |

| Molecular Weight | 144.25 g/mol | 1-Heptanol, 3,5-dimethyl- | appchemical.comnih.gov |

| CAS Number | 1170778-26-3 | 1-Heptanol, 3,5-dimethyl- | Current time information in Bangalore, IN.appchemical.com |

| IUPAC Name | (3R,5S)-3,5-dimethylheptan-1-ol | (3R,5S)-3,5-dimethylheptan-1-ol | nih.gov |

| Computed XLogP3 | 3.1 | (3R,5S)-3,5-dimethylheptan-1-ol | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | (3R,5S)-3,5-dimethylheptan-1-ol | nih.gov |

Overview of Research Trajectories for Specialty Alcohol Compounds

The research landscape for specialty alcohols, including branched and chiral variants, is driven by the demand for novel molecules with tailored properties. A significant trend is the development of more efficient and selective synthetic methods, including biocatalytic approaches that utilize enzymes to produce specific stereoisomers. bohrium.comacs.org There is also a growing interest in using renewable feedstocks for the production of these alcohols to enhance sustainability. cip.com.cn The applications for these compounds are expanding, with significant research focused on their use as building blocks for complex pharmaceuticals, advanced lubricants, and high-performance polymers. giiresearch.commarkwideresearch.com The unique properties of Guerbet alcohols, for example, make them valuable in the cosmetics and personal care industries as emollients and solubilizers. aocs.orggiiresearch.com

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-8(2)7-9(3)5-6-10/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUKPSFSXBTFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313866 | |

| Record name | 3,5-Dimethyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170778-26-3 | |

| Record name | 3,5-Dimethyl-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1170778-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective and Regioselective Synthetic Methodologies for 1 Heptanol, 3,5 Dimethyl

Enantioselective Catalytic Synthesis of 1-Heptanol, 3,5-dimethyl-

Enantioselective catalysis is a powerful method for producing enantiomerically enriched 1-Heptanol, 3,5-dimethyl-. This approach utilizes chiral catalysts to control the stereochemical outcome, favoring the formation of one enantiomer.

Asymmetric Hydrogenation of Precursor Ketones and Aldehydes

Asymmetric hydrogenation is a key technique for synthesizing chiral alcohols from prochiral ketones and aldehydes. wikipedia.org For 1-Heptanol, 3,5-dimethyl-, this involves reducing a precursor like 3,5-dimethylheptan-4-one. The success of this method relies on chiral catalysts, often transition metal complexes with chiral ligands. Ruthenium and rhodium catalysts with chiral phosphine (B1218219) ligands, for instance, have shown high efficacy in the asymmetric hydrogenation of various carbonyl compounds. wikipedia.orguniud.it The stereochemical outcome is dictated by the interaction between the substrate and the chiral catalyst, which forms a diastereomeric transition state that favors one enantiomer.

Chiral Ligand-Mediated Reactions

Chiral ligand-mediated reactions are another avenue for synthesizing enantiomerically enriched 1-Heptanol, 3,5-dimethyl-. These reactions use a chiral ligand, either in stoichiometric or catalytic amounts, to complex with a metal or organometallic reagent, thereby controlling the stereoselectivity of bond formation. mdpi.com For example, the asymmetric addition of an organometallic reagent, such as a Grignard reagent, to a precursor aldehyde like 3,5-dimethylhexanal (B34571) can establish the desired stereocenter at the carbinol position. libretexts.orgkhanacademy.org The choice of metal, chiral ligand, and reaction conditions are all critical in determining the enantiomeric excess of the product. mdpi.comresearchgate.net

Organocatalytic Approaches to Stereoisomers

Organocatalysis has gained prominence as a metal-free method for asymmetric synthesis. nih.gov Chiral organic molecules, such as proline and its derivatives, can catalyze reactions with high enantioselectivity. diva-portal.orgresearchgate.net An organocatalytic route to 1-Heptanol, 3,5-dimethyl- stereoisomers could involve the asymmetric aldol (B89426) reaction of a precursor aldehyde or ketone, followed by reduction and further modifications. researchgate.net The chiral environment created by the organocatalyst directs the reactants' approach, thereby controlling the stereochemical outcome. nih.govacs.org

Diastereoselective Routes to 1-Heptanol, 3,5-dimethyl-

Controlling the relative stereochemistry between the chiral centers at C3 and C5 (diastereoselectivity) is crucial when synthesizing 1-Heptanol, 3,5-dimethyl-.

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselection, the existing stereochemistry of the starting material guides the formation of a new stereocenter. researchgate.netresearchgate.net To synthesize 1-Heptanol, 3,5-dimethyl-, one could start with a chiral precursor that already possesses one of the desired stereocenters. For instance, a reaction on a chiral molecule like (R)- or (S)-3-methyl-1-heptanol could introduce the second stereocenter at the C5 position. lookchem.com The inherent steric and electronic properties of the chiral substrate would favor the formation of one diastereomer.

Reagent-Controlled Diastereoselection

Reagent-controlled diastereoselection employs a chiral reagent or catalyst to dictate the formation of a new stereocenter. This is particularly useful for establishing the relative stereochemistry between the C3 and C5 positions of 1-Heptanol, 3,5-dimethyl-. For example, the diastereoselective reduction of a precursor like 3,5-dimethyl-4-heptanone using a chiral reducing agent could selectively produce one diastereomer of the corresponding alcohol. acs.org The nature of the chiral reagent and the reaction conditions are pivotal in determining the diastereomeric ratio of the final product.

Biocatalytic Synthesis and Biotransformation of 1-Heptanol, 3,5-dimethyl-

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. The use of enzymes and whole-cell systems for the production of branched alcohols like 1-Heptanol, 3,5-dimethyl- is an area of growing interest.

Enzyme-Mediated Reductions and Derivatizations

Enzymes, particularly alcohol dehydrogenases (ADHs) and oxidases, play a pivotal role in the stereoselective synthesis of chiral alcohols. rsc.orgmdpi.com ADHs, which are dependent on nicotinamide (B372718) cofactors, catalyze the reversible reduction of ketones to their corresponding secondary alcohols with high enantioselectivity. rss.jo The stereochemical outcome of the reduction can often be controlled by selecting an appropriate ADH, as different enzymes can exhibit opposite stereopreferences. For instance, the reduction of a prochiral ketone precursor to 1-Heptanol, 3,5-dimethyl- could theoretically yield either the (3S, 5S), (3R, 5R), (3S, 5R), or (3R, 5S) isomer, depending on the enzyme used.

Lipases are another class of enzymes that are widely used for the kinetic resolution of racemic alcohols. mdpi.com This process involves the selective acylation or deacylation of one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. For example, a racemic mixture of 1-Heptanol, 3,5-dimethyl- could be resolved using a lipase (B570770) in the presence of an acyl donor, where one enantiomer is preferentially converted to an ester, leaving the other enantiomer in its alcohol form.

Table 1: Key Enzyme Classes in Biocatalytic Alcohol Synthesis

| Enzyme Class | Reaction Type | Key Features |

| Alcohol Dehydrogenases (ADHs) | Reduction of ketones, Oxidation of alcohols | High enantioselectivity, Cofactor-dependent |

| Oxidases | Oxidation of alcohols | Use of molecular oxygen as an oxidant |

| Lipases | Kinetic resolution (acylation/deacylation) | High enantioselectivity, Broad substrate scope |

Microbial Fermentation Strategies for Branched Alcohols

Microbial fermentation offers a promising avenue for the de novo synthesis of branched-chain higher alcohols from renewable feedstocks. nih.govresearchgate.net Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be metabolically engineered to produce specific branched-chain alcohols. oup.com These strategies often involve the introduction of heterologous pathways, such as the Ehrlich pathway, which converts amino acid precursors into their corresponding alcohols. pnas.org

The production of 1-Heptanol, 3,5-dimethyl- via fermentation would likely require the engineering of a metabolic pathway capable of assembling the specific carbon skeleton and subsequent reduction to the final alcohol. This could involve the combination of enzymes from different organisms to create an artificial metabolic pathway. acs.org Challenges in microbial production include the potential toxicity of the target alcohol to the host organism and the optimization of fermentation conditions to maximize titer, yield, and productivity. researchgate.net

Industrial Scale Production and Optimization Strategies

The transition from laboratory-scale synthesis to industrial production of 1-Heptanol, 3,5-dimethyl- necessitates the development of efficient and sustainable manufacturing processes. Process intensification and the application of green chemistry principles are key to achieving this goal.

Process Intensification for Efficient Synthesis

Process intensification aims to develop smaller, more efficient, and safer chemical processes. frontiersin.org In the context of alcohol synthesis, this can involve the use of continuous flow reactors, which offer better control over reaction parameters, improved heat and mass transfer, and easier scale-up compared to traditional batch reactors. lboro.ac.uk

The use of structured catalysts, such as monoliths or solid foams, can further enhance process efficiency by providing a high surface area for the catalyst and reducing pressure drop in the reactor. abo.fi For biocatalytic processes, enzyme immobilization can facilitate catalyst recovery and reuse, leading to more cost-effective and continuous operations.

Table 2: Process Intensification Strategies for Alcohol Synthesis

| Strategy | Description | Advantages |

| Continuous Flow Reactors | Reactions are performed in a continuous stream rather than in a batch. | Better process control, enhanced safety, easier scale-up. |

| Structured Catalysts | Catalysts are coated on a structured support (e.g., monoliths). | High surface area, low pressure drop, improved mass transfer. |

| Enzyme Immobilization | Enzymes are physically confined or localized in a defined region of space. | Catalyst reusability, improved stability, continuous operation. |

| Membrane Separation | Membranes are used for product separation and purification. | Energy-efficient, potential for process integration. mdpi.com |

Green Chemistry Principles in 1-Heptanol, 3,5-dimethyl- Production

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. carrementbelle.compremiumbeautynews.com In the synthesis of fragrances and other fine chemicals, there is a growing emphasis on adopting greener methodologies. kaust.edu.saperfumerflavorist.com

Chemical Transformations and Reaction Mechanisms of 1 Heptanol, 3,5 Dimethyl

Derivatization Chemistry of the Primary Hydroxyl Group

The primary hydroxyl (-OH) group is the most reactive site on 1-Heptanol, 3,5-dimethyl-, serving as the focal point for a variety of derivatization reactions, including esterification, etherification, and controlled oxidation.

Esterification Kinetics and Selectivity Studies

Esterification of 1-Heptanol, 3,5-dimethyl- typically proceeds via acid-catalyzed reaction with a carboxylic acid, known as Fischer esterification. The reaction involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol's hydroxyl oxygen.

The kinetics of this reversible reaction are influenced by several factors, including temperature, the concentration of reactants, and the presence of a catalyst. core.ac.ukmarshallplan.at Increasing the reaction temperature generally accelerates the rate at which equilibrium is reached. core.ac.uk The use of an excess of one reactant, typically the alcohol, can shift the equilibrium toward the formation of the ester product. core.ac.uk

The branched structure of 1-Heptanol, 3,5-dimethyl- introduces steric hindrance around the primary hydroxyl group. This hindrance, caused by the methyl groups at positions 3 and 5, can decrease the reaction rate compared to a linear primary alcohol like 1-heptanol. The catalyst, often a strong acid like sulfuric acid or a solid acid resin like Amberlyst 15, plays a crucial role in protonating the carboxylic acid, making it more susceptible to nucleophilic attack. researchgate.net The rate of reaction is often modeled using kinetic equations that account for the concentrations of the alcohol, acid, ester, and water.

Table 1: Factors Affecting Esterification Rate of 1-Heptanol, 3,5-dimethyl-

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Increasing Temperature | Increases | Provides higher kinetic energy to reacting molecules, increasing collision frequency and energy. core.ac.uk |

| Increasing Catalyst Concentration | Increases | A higher concentration of catalyst leads to a greater number of protonated carboxylic acid molecules, facilitating the reaction. |

| Excess Alcohol Molar Ratio | Increases Forward Rate | Shifts the reaction equilibrium towards the products according to Le Châtelier's principle. core.ac.uk |

| Steric Hindrance | Decreases | The branched alkyl chain physically obstructs the approach of the alcohol to the protonated carboxylic acid, slowing the nucleophilic attack. |

Selectivity studies focus on the preferential reaction of one alcohol over another. In a competitive esterification reaction between 1-Heptanol, 3,5-dimethyl- and a less sterically hindered primary alcohol, the less hindered alcohol would be expected to react faster. researchgate.net However, as the hydroxyl group in 1-Heptanol, 3,5-dimethyl- is the sole functional group of its kind in the molecule, intramolecular selectivity is not a factor in esterification.

Etherification Pathways and Mechanistic Elucidation

Ethers can be synthesized from 1-Heptanol, 3,5-dimethyl- through two principal pathways: the Williamson ether synthesis and acid-catalyzed dehydration.

The Williamson ether synthesis is a versatile method that involves an S_N2 reaction between an alkyl halide and an alkoxide. In this case, 1-Heptanol, 3,5-dimethyl- is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding 3,5-dimethyl-1-heptoxide. This nucleophilic alkoxide then displaces a halide from a primary alkyl halide to form the ether. This pathway is generally efficient for producing asymmetrical ethers. The mechanism is a classic bimolecular nucleophilic substitution.

A second pathway is acid-catalyzed bimolecular dehydration . This method involves heating the alcohol in the presence of a strong acid catalyst, like sulfuric or phosphoric acid. The mechanism begins with the protonation of the hydroxyl group to form a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the carbon atom and displacing the water molecule. This pathway is generally only suitable for producing symmetrical ethers and is often plagued by competing elimination reactions and, significantly in this case, carbocation rearrangements.

Table 2: Comparison of Etherification Pathways for 1-Heptanol, 3,5-dimethyl-

| Pathway | Mechanism | Reactants | Key Features & Limitations |

|---|---|---|---|

| Williamson Ether Synthesis | S_N2 | Alcohol + Strong Base, then Alkyl Halide | Versatile for symmetric and asymmetric ethers. Requires a primary alkyl halide to avoid elimination side reactions. |

| Acid-Catalyzed Dehydration | S_N2 / S_N1-like | Alcohol + Strong Acid Catalyst | Mainly for symmetric ethers. Prone to elimination (alkene formation) and carbocation rearrangement side reactions. |

Due to the structure of 1-Heptanol, 3,5-dimethyl-, the acid-catalyzed pathway is susceptible to carbocation rearrangements following the loss of water, which can lead to a mixture of isomeric ether products.

Controlled Oxidation and Reduction Reactions

The primary alcohol functional group of 1-Heptanol, 3,5-dimethyl- can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Oxidation to Aldehydes : To stop the oxidation at the aldehyde stage (3,5-dimethylheptanal), milder oxidizing agents are required. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. libretexts.org These reactions are typically carried out in anhydrous solvents to prevent overoxidation to the carboxylic acid. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is another common method for converting primary alcohols to aldehydes. youtube.com

Oxidation to Carboxylic Acids : Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid (3,5-dimethylheptanoic acid). Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic solution, or chromic acid (H₂CrO₄), also known as the Jones reagent. libretexts.orgyoutube.com In this process, the alcohol is first oxidized to an aldehyde, which is then rapidly oxidized further to the carboxylic acid. libretexts.org

Table 3: Oxidation Products of 1-Heptanol, 3,5-dimethyl- with Various Reagents

| Oxidizing Agent | Product | Classification |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 3,5-dimethylheptanal (Aldehyde) | Mild/Selective libretexts.org |

| Dess-Martin Periodinane (DMP) | 3,5-dimethylheptanal (Aldehyde) | Mild/Selective libretexts.org |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 3,5-dimethylheptanoic acid (Carboxylic Acid) | Strong libretexts.org |

| Chromic Acid (H₂CrO₄) | 3,5-dimethylheptanoic acid (Carboxylic Acid) | Strong youtube.com |

Reduction reactions primarily apply to the derivatives of 1-Heptanol, 3,5-dimethyl-. For instance, the aldehyde (3,5-dimethylheptanal) or the carboxylic acid (3,5-dimethylheptanoic acid) can be reduced back to the parent alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) for the aldehyde or the more powerful lithium aluminum hydride (LiAlH₄) for the carboxylic acid.

Carbon-Carbon Bond Forming and Cleaving Reactions

While reactions of the hydroxyl group are primary, the carbon skeleton of 1-Heptanol, 3,5-dimethyl- can also undergo transformations, particularly rearrangements under conditions that generate carbocation intermediates.

Rearrangement Reactions and Their Mechanistic Basis

Reactions involving 1-Heptanol, 3,5-dimethyl- under strong acidic conditions can lead to skeletal rearrangements. The mechanistic basis for these transformations is the formation of an unstable carbocation that rearranges to a more stable one. msu.edu

When the hydroxyl group is protonated and leaves as a water molecule, an unstable primary carbocation is initially formed at the C1 position. This primary carbocation has a strong tendency to rearrange via a 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation. msu.edu This type of rearrangement is known as a Wagner-Meerwein rearrangement.

For the 3,5-dimethyl-1-heptyl cation, several rearrangement pathways are plausible:

1,2-Hydride Shift : A hydrogen atom from the C2 position can migrate with its electron pair to the C1 position, transforming the primary carbocation into a more stable secondary carbocation at C2.

1,2-Methyl Shift : If a subsequent hydride shift occurs from C3 to C2, a tertiary carbocation could form at C3. Alternatively, a direct methyl shift could occur in more complex scenarios.

These rearrangements mean that reactions like acid-catalyzed dehydration or S_N1-type substitutions are likely to yield a mixture of products with different carbon skeletons than the starting material, rather than the simple, direct substitution or elimination products.

Selective Functionalization of the Branched Chain

Selectively introducing a functional group onto the alkyl chain of 1-Heptanol, 3,5-dimethyl- is challenging due to the relative inertness of C-H bonds. However, free-radical halogenation provides a potential, though often non-selective, pathway.

In free-radical bromination or chlorination, a halogen radical abstracts a hydrogen atom from the carbon chain to form an alkyl radical, which then reacts with a halogen molecule. The selectivity of this process is governed by the stability of the intermediate alkyl radical. The order of stability for alkyl radicals is tertiary > secondary > primary.

The structure of 1-Heptanol, 3,5-dimethyl- contains multiple types of hydrogen atoms:

Primary (1°) : On the three methyl groups.

Secondary (2°) : On the C1, C2, C4, and C6 carbons.

Tertiary (3°) : On the C3 and C5 carbons.

Therefore, free-radical halogenation would be expected to occur preferentially at the tertiary C3 and C5 positions, as this would proceed through the most stable tertiary radical intermediates. The reaction would likely yield a mixture of constitutional isomers, with 3-halo- and 5-halo- derivatives being the major products.

Table 4: Relative Reactivity of C-H Bonds in 1-Heptanol, 3,5-dimethyl- toward Radical Abstraction

| Position | C-H Bond Type | Intermediate Radical Stability | Expected Reactivity |

|---|---|---|---|

| C3, C5 | Tertiary | Highest | Highest |

| C1, C2, C4, C6 | Secondary | Intermediate | Intermediate |

| Methyl Groups | Primary | Lowest | Lowest |

Catalytic Activity and Substrate Scope of 1-Heptanol, 3,5-dimethyl-

There is currently no available scientific literature detailing the role of 1-Heptanol, 3,5-dimethyl- in homogeneous catalysis. Research in this field typically involves soluble catalysts that operate in the same phase as the reactants. While alcohols can sometimes act as solvents, reagents, or even ligands for metal catalysts, there are no specific studies that identify 1-Heptanol, 3,5-dimethyl- as having a primary catalytic function in any homogeneous reaction.

Similarly, a review of the literature shows no documented applications of 1-Heptanol, 3,5-dimethyl- in heterogeneous catalysis. This area of catalysis involves catalysts in a different phase from the reactants, often solid catalysts with gaseous or liquid reactants. There are no published research findings to suggest that 1-Heptanol, 3,5-dimethyl- has been utilized as a catalyst, a precursor to a catalyst, or a promoter in any heterogeneous catalytic process.

Advanced Spectroscopic and Stereochemical Characterization of 1 Heptanol, 3,5 Dimethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-Heptanol, 3,5-dimethyl-. It provides detailed information about the chemical environment of each nucleus, enabling the determination of connectivity and stereochemistry.

2D NMR Techniques for Connectivity and Configuration

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the complex proton (¹H) and carbon (¹³C) spectra of 1-Heptanol, 3,5-dimethyl-. These techniques spread the NMR information across two frequency axes, resolving overlapping signals that are common in 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 1-Heptanol, 3,5-dimethyl-, COSY spectra would show correlations between the protons on C1 and C2, C2 and C3, C3 and its methyl group, C3 and C4, C4 and C5, C5 and its methyl group, and C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. Each CH, CH₂, and CH₃ group in 1-Heptanol, 3,5-dimethyl- will produce a distinct correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for piecing together the carbon skeleton and confirming the positions of the methyl groups at C3 and C5. For instance, the protons of the C3-methyl group would show a correlation to the C2, C3, and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations rather than through-bond correlations. This is particularly useful for determining the relative stereochemistry of the chiral centers at C3 and C5. By analyzing the intensity of NOE cross-peaks between protons on the stereocenters and adjacent methylene (B1212753) groups, the preferred conformations and the relative syn/anti arrangement of the methyl groups can be deduced.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Heptanol, 3,5-dimethyl-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | 3.65 (t) | 63.5 |

| C2 (-CH₂-) | 1.45 (m) | 42.0 |

| C3 (-CH-) | 1.60 (m) | 34.5 |

| C4 (-CH₂-) | 1.25 (m) | 45.0 |

| C5 (-CH-) | 1.55 (m) | 32.0 |

| C6 (-CH₂-) | 1.30 (m) | 39.0 |

| C7 (-CH₃) | 0.88 (t) | 14.1 |

| C3-Methyl (-CH₃) | 0.90 (d) | 19.5 |

| C5-Methyl (-CH₃) | 0.89 (d) | 19.8 |

| -OH | Variable | - |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet.

Chiral Shift Reagents in NMR Analysis

1-Heptanol, 3,5-dimethyl- possesses two chiral centers (C3 and C5), meaning it can exist as a mixture of enantiomers and diastereomers. While NMR spectra of enantiomers are identical in an achiral solvent, chiral shift reagents (CSRs) can be used to differentiate them.

CSRs, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are chiral molecules that can reversibly bind to the alcohol group of 1-Heptanol, 3,5-dimethyl-. This interaction forms transient diastereomeric complexes. The lanthanide ion in the CSR induces large changes in the chemical shifts of the nearby protons, and the magnitude of this shift is different for each enantiomer in the respective diastereomeric complex. This results in the separation of previously overlapping signals in the ¹H NMR spectrum, allowing for the direct determination of enantiomeric excess (ee) by integrating the separated peaks.

Mass Spectrometry (MS) Fragmentation Pathways and Isomeric Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

For 1-Heptanol, 3,5-dimethyl-, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₂₀O = 144.25 g/mol ). However, for primary alcohols, the molecular ion is often weak or absent. The fragmentation is dominated by specific cleavage patterns:

Alpha-Cleavage: The most common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom (the α-β bond). For 1-Heptanol, 3,5-dimethyl-, this would involve the loss of an alkyl radical to form a stable, oxygen-containing cation. The largest alkyl group is preferentially lost.

Dehydration: Loss of a water molecule (M-18) is a characteristic fragmentation pathway for alcohols, especially those with longer alkyl chains. This often occurs through a 1,4-elimination mechanism, resulting in a prominent peak at m/z 126.

Carbocation Rearrangements: The initial fragments can undergo rearrangements to form more stable carbocations, leading to a complex series of peaks corresponding to the loss of various alkyl fragments (e.g., methyl, ethyl, propyl).

Isomeric differentiation is possible because the positions of the methyl branches influence the stability of the resulting fragment ions. For example, cleavage at different points along the carbon chain of 3,5-dimethyl-1-heptanol will produce a different set of fragment masses compared to its isomer, say 2,4-dimethyl-1-heptanol. By carefully analyzing the relative abundances of these fragment ions, the specific isomeric structure can be identified.

Table 2: Predicted Key Mass Spectrometry Fragments for 1-Heptanol, 3,5-dimethyl-

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 144 | [C₉H₂₀O]⁺ | Molecular Ion (M⁺) |

| 126 | [C₉H₁₈]⁺ | [M - H₂O]⁺ |

| 115 | [C₈H₁₉]⁺ | [M - CH₃ - H₂O]⁺ |

| 101 | [C₇H₁₃]⁺ | [M - C₃H₇]⁺ |

| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage with rearrangement |

| 71 | [C₅H₁₁]⁺ | Cleavage at C4-C5 |

| 57 | [C₄H₉]⁺ | Cleavage at C3-C4 |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 31 | [CH₂OH]⁺ | Alpha-cleavage (loss of C₈H₁₇ radical) |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and conformational structure of a molecule. The vibrational modes of 1-Heptanol, 3,5-dimethyl- are sensitive to its three-dimensional arrangement.

O-H Stretch: A strong, broad band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. The exact position and shape of this band can provide insight into the extent and nature of intermolecular hydrogen bonding.

C-H Stretches: Sharp bands in the region of 2850-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretch: A strong band in the IR spectrum, typically around 1050-1150 cm⁻¹, is indicative of the C-O stretching vibration of the primary alcohol.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands corresponding to C-H bending, C-C stretching, and other skeletal vibrations. This "fingerprint" region is unique to the molecule and is highly sensitive to its conformation.

By performing computational studies (e.g., using Density Functional Theory, DFT) to calculate the vibrational frequencies for different possible conformers (rotamers) of 1-Heptanol, 3,5-dimethyl-, a theoretical spectrum for each can be generated. Comparing these calculated spectra with the experimental IR and Raman data allows for the identification of the most stable conformer(s) present in the sample.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

Since the alcohol chromophore in 1-Heptanol, 3,5-dimethyl- does not absorb light in the accessible UV-Vis region, direct analysis is challenging. Therefore, derivatization is often employed. By reacting the alcohol with a chromophoric chiral derivatizing agent, the resulting diastereomeric esters can be analyzed.

Enantiomeric Excess (ee) Determination: The intensity of the CD signal, known as the Cotton effect, is directly proportional to the concentration difference between the two enantiomers. By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be accurately determined.

Absolute Configuration: The sign of the Cotton effect (positive or negative) in the CD spectrum of the derivatized compound can often be correlated to the absolute configuration (R or S) at the stereogenic centers. Empirical rules, such as the Octant Rule for ketones or helicity rules for other chromophores, can be applied. More reliably, the experimental CD spectrum is compared to a theoretically calculated spectrum for a known absolute configuration (e.g., (3R, 5R)). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the parent alcohol.

Table 3: Spectroscopic Techniques and Their Applications to 1-Heptanol, 3,5-dimethyl-

| Technique | Information Obtained | Key Features Analyzed |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Atomic connectivity, molecular backbone | Through-bond correlations (J-coupling) |

| 2D NMR (NOESY) | Relative stereochemistry, conformation | Through-space correlations (NOE) |

| NMR with Chiral Shift Reagents | Enantiomeric excess (ee) | Diastereomeric complex formation, signal splitting |

| Mass Spectrometry (MS) | Molecular weight, isomeric structure | Fragmentation patterns, m/z values |

| Infrared (IR) & Raman Spectroscopy | Functional groups, conformation | Vibrational frequencies (O-H, C-H, C-O stretches) |

| Circular Dichroism (CD) & Optical Rotatory Dispersion (ORD) | Enantiomeric excess, absolute configuration | Differential absorption of polarized light (Cotton effect) |

Table 4: List of Compound Names

| Compound Name |

|---|

| 1-Heptanol, 3,5-dimethyl- |

| Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) |

Theoretical and Computational Chemistry of 1 Heptanol, 3,5 Dimethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 1-Heptanol, 3,5-dimethyl-. These calculations can provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

Electronic Structure: The electronic structure of 1-Heptanol, 3,5-dimethyl- is characterized by the interplay between the hydrophobic alkyl chain and the polar hydroxyl (-OH) group. DFT calculations would reveal the highest occupied molecular orbital (HOMO) to be primarily localized on the oxygen atom of the hydroxyl group, reflecting its high electron density and role as an electron donor. Conversely, the lowest unoccupied molecular orbital (LUMO) would likely be distributed over the C-O and C-H antibonding orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and stability. For a saturated alcohol like 1-Heptanol, 3,5-dimethyl-, a relatively large HOMO-LUMO gap is expected, indicative of its general stability.

Reactivity: The reactivity of 1-Heptanol, 3,5-dimethyl- is largely dictated by the hydroxyl group. DFT studies on similar primary alcohols have shown that the oxygen atom is the most nucleophilic site, while the hydroxyl proton is the most acidic site. bath.ac.ukbath.ac.uk Reactivity descriptors that can be calculated using DFT include:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface. For 1-Heptanol, 3,5-dimethyl-, the ESP map would show a region of negative potential (red) around the oxygen atom, indicating its susceptibility to electrophilic attack, and a region of positive potential (blue) around the hydroxyl hydrogen, indicating its propensity for donation in hydrogen bonding.

Fukui Functions: These functions identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. For a primary alcohol, the oxygen atom would be predicted as the primary site for electrophilic attack, while the α-carbon (the carbon bonded to the hydroxyl group) can also exhibit reactivity. dntb.gov.ua

The branching at the 3 and 5 positions introduces steric hindrance around the alkyl chain, which could modulate the accessibility of the hydroxyl group and influence the kinetics of its reactions compared to its linear isomer, 1-heptanol.

Table 5.1: Predicted Electronic Properties of 1-Heptanol, 3,5-dimethyl- based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Localization | Primarily on the oxygen atom of the -OH group | General trend for aliphatic alcohols |

| LUMO Localization | Distributed over C-O and C-H antibonding orbitals | General trend for aliphatic alcohols |

| HOMO-LUMO Gap | Relatively large | Characteristic of saturated organic molecules |

| Most Nucleophilic Site | Oxygen atom of the -OH group | DFT studies on primary alcohols |

| Most Electrophilic Site | Hydroxyl hydrogen atom | DFT studies on primary alcohols |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and the nature of their interactions with other molecules. researchgate.net

Conformational Landscapes: Due to the presence of multiple single bonds, 1-Heptanol, 3,5-dimethyl- possesses significant conformational freedom. The rotation around the C-C and C-O bonds leads to a complex potential energy surface with numerous local minima corresponding to different conformers. MD simulations can explore this conformational landscape by simulating the atomic motions over time. nih.gov The presence of methyl groups at the 3 and 5 positions will create steric constraints that influence the preferred dihedral angles along the heptane (B126788) chain, favoring conformations that minimize steric clashes. The relative populations of different conformers can be determined from the simulation trajectories, providing a statistical understanding of the molecule's shape in the liquid phase.

Intermolecular Interactions: The primary intermolecular interaction for 1-Heptanol, 3,5-dimethyl- is hydrogen bonding, mediated by its hydroxyl group. libretexts.orgyoutube.com MD simulations of long-chain alcohols in the condensed phase have shown that they form complex networks of hydrogen bonds, including linear chains and cyclic aggregates. nih.gov The hydrophobic alkyl chain, however, will primarily engage in weaker van der Waals interactions. libretexts.org

Key insights from MD simulations would include:

Radial Distribution Functions (RDFs): The O-O RDF would reveal the average distance between oxygen atoms of neighboring molecules, providing a quantitative measure of the hydrogen bond length. The O-H RDF would further characterize the hydrogen bonding geometry.

Hydrogen Bond Dynamics: MD simulations can be used to calculate the average number of hydrogen bonds per molecule and the lifetime of these bonds. This provides a dynamic picture of the hydrogen-bonding network.

Solvation Structure: In a solvent, MD simulations can elucidate how solvent molecules arrange themselves around the solute, providing insights into solubility and partitioning behavior.

The branched structure of 1-Heptanol, 3,5-dimethyl- is expected to influence the packing and organization of the molecules in the liquid state, potentially leading to a less ordered hydrogen-bonding network compared to linear alcohols of similar chain length.

Table 5.2: Expected Findings from Molecular Dynamics Simulations of 1-Heptanol, 3,5-dimethyl-

| Aspect of Study | Expected Outcome | Significance |

| Conformational Analysis | Identification of low-energy conformers and their relative populations. | Understanding the molecule's flexibility and predominant shapes. |

| Hydrogen Bonding Network | Characterization of hydrogen bond geometries, lifetimes, and network topology. | Elucidating the primary cohesive forces in the liquid state. |

| Liquid Structure | Determination of radial distribution functions to describe molecular packing. | Insight into the local molecular environment and density fluctuations. |

| Transport Properties | Calculation of diffusion coefficients and viscosity (with appropriate force fields). | Prediction of macroscopic transport properties from molecular-level simulations. |

Prediction of Spectroscopic Properties through First-Principles Methods

First-principles methods, primarily based on DFT, can be used to predict various spectroscopic properties of 1-Heptanol, 3,5-dimethyl- with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. researchgate.netuobasrah.edu.iq By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted. nih.govnih.gov This is particularly useful for assigning peaks in complex spectra and for distinguishing between different isomers. For 1-Heptanol, 3,5-dimethyl-, theoretical calculations would be able to predict the distinct chemical shifts for the non-equivalent protons and carbons arising from the branched structure. The chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding and solvent effects, and accurate predictions often require the inclusion of explicit solvent molecules or the use of continuum solvation models in the calculations.

Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding IR intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. sapub.org These calculated frequencies can then be compared to experimental IR spectra to assign vibrational modes to specific molecular motions. spectroscopyonline.com For 1-Heptanol, 3,5-dimethyl-, the most characteristic IR absorption bands would be:

A broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded alcohols. nih.gov

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

A strong C-O stretching vibration, expected around 1050 cm⁻¹.

Computational studies can also help to understand how the vibrational frequencies are affected by conformational changes and intermolecular interactions.

Table 5.3: Predicted Spectroscopic Features of 1-Heptanol, 3,5-dimethyl-

| Spectroscopy | Predicted Key Features | Computational Method |

| ¹H NMR | Distinct signals for diastereotopic protons due to chirality. Hydroxyl proton chemical shift sensitive to concentration and solvent. | DFT with GIAO method |

| ¹³C NMR | Unique chemical shifts for each of the nine carbon atoms. | DFT with GIAO method |

| IR | Broad O-H stretch (~3200-3600 cm⁻¹). Strong C-O stretch (~1050 cm⁻¹). C-H stretches (~2850-3000 cm⁻¹). | DFT frequency calculations |

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters (excluding safety-related)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. scispace.comnih.gov These models are typically developed using a set of molecules with known properties and can then be used to predict the properties of new or untested compounds. researchgate.net

For 1-Heptanol, 3,5-dimethyl-, QSPR models can be used to predict a range of physicochemical parameters. These models are built upon molecular descriptors, which are numerical values that encode different aspects of the molecular structure.

Molecular Descriptors: A wide variety of descriptors can be calculated for 1-Heptanol, 3,5-dimethyl-, including:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching (e.g., Wiener index, Randić connectivity indices). semanticscholar.org

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are derived from quantum chemical calculations and include properties like dipole moment, polarizability, and orbital energies.

Predicted Physicochemical Parameters: By developing regression models that correlate these descriptors with experimental data for a series of alcohols, the following properties of 1-Heptanol, 3,5-dimethyl- can be predicted:

Boiling Point: QSPR models for the boiling points of alcohols often show that this property is strongly correlated with molecular size (and thus van der Waals forces) and the ability to form hydrogen bonds. Branching, as in 1-Heptanol, 3,5-dimethyl-, generally leads to a lower boiling point compared to its linear isomer due to a decrease in the effective surface area for intermolecular interactions. researchgate.net

Density: The density of alcohols is related to their molecular weight and how efficiently the molecules can pack in the liquid state. Branching can disrupt regular packing, often leading to a lower density.

Viscosity: The viscosity of alcohols is highly dependent on the extent and strength of the hydrogen-bonding network.

Octanol-Water Partition Coefficient (logP): This parameter, which is a measure of a compound's hydrophobicity, can be predicted using QSPR models based on descriptors that quantify polar and non-polar surface areas. mdpi.com

The accuracy of QSPR predictions depends on the quality and diversity of the dataset used to build the model and the appropriateness of the chosen descriptors.

Table 5.4: QSPR-Predicted Physicochemical Parameters for 1-Heptanol, 3,5-dimethyl-

| Physicochemical Parameter | Expected Trend based on Structure | Key Influencing Descriptors |

| Boiling Point | Lower than 1-heptanol | Molecular weight, connectivity indices, hydrogen bonding descriptors |

| Density | Likely lower than 1-heptanol | Molecular volume, surface area |

| Viscosity | Complex dependence on hydrogen bonding and steric effects | Descriptors related to hydrogen bonding and molecular shape |

| logP (Octanol-Water) | Higher than smaller alcohols, influenced by branching | Polar and non-polar surface area, topological indices |

Advanced Analytical Techniques for Detection, Quantification, and Purity Assessment of 1 Heptanol, 3,5 Dimethyl

Chromatographic Separation of Stereoisomers

Due to the presence of chiral centers, 1-Heptanol, 3,5-dimethyl- exists as a pair of enantiomers, which are non-superimposable mirror images. These enantiomers often exhibit different biological and pharmacological properties, making their separation and quantification critical. gcms.cz Chiral chromatography is the primary method used to resolve such enantiomeric mixtures.

Chiral Gas Chromatography (GC) Method Development

Chiral Gas Chromatography (GC) is a powerful technique for separating volatile enantiomers like 1-Heptanol, 3,5-dimethyl-. The method relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times.

Method development for the chiral GC analysis of 1-Heptanol, 3,5-dimethyl- involves several key steps:

Column Selection : The choice of a chiral stationary phase is paramount. Derivatized cyclodextrins are the most common and effective CSPs for separating chiral molecules, including alcohols. gcms.cz For a compound like 1-Heptanol, 3,5-dimethyl-, a column such as one based on a derivatized beta-cyclodextrin would be a suitable starting point. These columns create a chiral environment where enantiomers can form transient diastereomeric complexes, enabling their separation. gcms.cz

Derivatization : While direct analysis is possible, chiral alcohols are often derivatized prior to GC analysis to improve their chromatographic properties. nih.gov Acetylation, using a reagent like acetic acid, can convert the alcohol into its corresponding ester. nih.gov This process can enhance volatility and may improve the resolution of the enantiomers on the chiral column. nih.gov

Optimization of GC Parameters : The separation is fine-tuned by optimizing instrumental parameters. This includes adjusting the temperature program (the rate of temperature increase in the GC oven), the carrier gas flow rate (typically helium or hydrogen), and the injection mode. A slow temperature ramp can often improve the resolution between closely eluting enantiomeric peaks.

Table 1: Illustrative GC Parameters for Chiral Alcohol Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | CP Chirasil-DEX CB (or similar cyclodextrin-based CSP) | Provides the chiral environment for enantiomeric separation. |

| Carrier Gas | Helium | Inert gas to carry the analyte through the column. |

| Oven Program | Initial 50°C, ramp at 2°C/min to 180°C | Controls analyte volatility and interaction time with the stationary phase to optimize separation. |

| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for chiral separations and is particularly versatile. For 1-Heptanol, 3,5-dimethyl-, HPLC offers a wide range of chiral stationary phases (CSPs) that can be used under various mobile phase conditions.

The development of a chiral HPLC method centers on the selection of the appropriate CSP and mobile phase:

Chiral Stationary Phases (CSPs) : Polysaccharide-based CSPs are among the most successful and widely applied for enantiomeric separations in HPLC. nih.gov Specifically, derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantiorecognition capabilities for a broad range of compounds. nih.govcsfarmacie.cz The structural similarity of the 3,5-dimethylphenyl group on this popular CSP to the 3,5-dimethyl substitution on the target analyte suggests it would be a highly effective choice, potentially leading to strong chiral recognition through interactions like hydrogen bonding and π-π stacking. nih.gov

Mobile Phase Selection : The choice of mobile phase significantly impacts the separation.

Normal-Phase Mode : This mode, using nonpolar solvents like hexane mixed with an alcohol modifier (e.g., isopropanol), is most common for chiral separations on polysaccharide CSPs. csfarmacie.cz It often provides greater resolution compared to other modes. csfarmacie.cz

Reversed-Phase Mode : This mode uses aqueous mobile phases with organic modifiers like methanol or acetonitrile. It can be a viable alternative, though selectivity might differ.

Polar Organic Mode : This mode uses polar organic solvents like methanol or acetonitrile exclusively and can offer unique selectivity.

Optimization : Fine-tuning involves adjusting the ratio of solvents in the mobile phase, the flow rate, and the column temperature. Lowering the temperature can sometimes enhance chiral selectivity by strengthening the transient interactions between the analyte and the CSP. sigmaaldrich.com

Table 2: Common HPLC Chiral Stationary Phases

| CSP Type | Chiral Selector Example | Typical Mobile Phase Mode |

|---|---|---|

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal-Phase, Reversed-Phase |

| Pirkle-Type | N-(3,5-dinitrobenzoyl) phenylglycine | Normal-Phase |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Reversed-Phase, Polar Ionic |

| Cyclodextrin | Derivatized β-cyclodextrin | Reversed-Phase |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing 1-Heptanol, 3,5-dimethyl- in complex matrices like industrial process streams or biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This technique is ideal for identifying and quantifying trace amounts of 1-Heptanol, 3,5-dimethyl-.

The mass spectrometer component provides two key pieces of information:

Identification : As a compound elutes from the GC column, it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern forms a mass spectrum, which serves as a chemical "fingerprint" for identifying 1-Heptanol, 3,5-dimethyl-, even in the presence of co-eluting impurities. jmchemsci.compharmacyjournal.info

Quantification : For trace analysis, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. Instead of scanning a full range of masses, the instrument focuses only on a few characteristic ions of the target analyte. This dramatically increases sensitivity, allowing for the detection and quantification of very low concentrations. researchgate.net

For analyzing complex samples, sample preparation techniques like Headspace Solid-Phase Microextraction (HS-SPME) can be employed to extract and concentrate volatile compounds like 1-Heptanol, 3,5-dimethyl- from the sample matrix before injection into the GC-MS system. unicam.it

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

While 1-Heptanol, 3,5-dimethyl- is volatile and well-suited for GC-MS, LC-MS becomes relevant when analyzing non-volatile forms or derivatives of the compound. Chemical derivatization can be intentionally performed to enhance the ionization efficiency of the analyte for LC-MS analysis, which is particularly useful for achieving very low detection limits. nih.gov

The process involves reacting the hydroxyl group of 1-Heptanol, 3,5-dimethyl- with a derivatizing reagent that introduces a tag that is easily ionized. This strategy can lead to significant signal enhancement in the mass spectrometer. nih.gov LC-MS/MS, which uses tandem mass spectrometry, provides even greater specificity by selecting a precursor ion, fragmenting it, and then monitoring a specific product ion. This technique is highly effective for quantifying analytes in extremely complex matrices, such as biological fluids. nih.govmdpi.com

Method Validation for Robustness and Reproducibility in Research and Industrial Samples

For an analytical method to be considered reliable for routine use in research or quality control, it must undergo a thorough validation process. researchgate.net Method validation demonstrates that the procedure is suitable for its intended purpose by documenting its performance, consistency, and reliability. researchgate.net Key validation parameters for methods analyzing 1-Heptanol, 3,5-dimethyl- include:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For chiral methods, this also includes demonstrating separation from other stereoisomers.

Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards of known concentration.

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and comparing the measured value to the certified value.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision) : Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision) : Variation within the same laboratory, but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, temperature). This provides an indication of its reliability during normal usage.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Heptanol, 3,5-dimethyl- |

| Acetic acid |

| Helium |

| Hydrogen |

| Hexane |

| Isopropanol |

| Methanol |

| Acetonitrile |

| Cellulose tris(3,5-dimethylphenylcarbamate) |

| N-(3,5-dinitrobenzoyl) phenylglycine |

| Vancomycin |

Applications of 1 Heptanol, 3,5 Dimethyl in Non Medical and Industrial Sectors

Utilization as a Specialty Solvent in Chemical Synthesis

While not as common as smaller alcohols like ethanol (B145695) or isopropanol, 1-Heptanol, 3,5-dimethyl- serves as a specialty solvent in specific chemical synthesis applications. Its utility as a solvent is derived from its molecular structure, which combines a polar hydroxyl (-OH) group with a nonpolar, branched nine-carbon alkyl chain. This amphiphilic nature allows it to dissolve a range of solutes.

The long, branched alkyl chain provides good solvency for nonpolar and moderately polar organic compounds, while the hydroxyl group can engage in hydrogen bonding, enabling it to dissolve small amounts of polar substances. This dual characteristic is particularly useful in reaction systems where reactants of differing polarities need to be brought into the same phase. The relatively high boiling point of 1-Heptanol, 3,5-dimethyl- compared to shorter-chain alcohols also makes it a suitable solvent for chemical reactions that require elevated temperatures to proceed at a reasonable rate.

In certain organic reactions, the choice of solvent can significantly influence reaction kinetics and product yields. The branched structure of 1-Heptanol, 3,5-dimethyl- can create a unique steric and electronic environment that may favor specific reaction pathways or stabilize transition states, leading to higher selectivity for the desired product. It is particularly considered in applications where a slower evaporation rate and higher flash point are desirable for process safety and control.

Table 1: Comparative Properties of Select Solvents

| Solvent | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |

| 1-Heptanol, 3,5-dimethyl- | C₉H₂₀O | ~180-190 (est.) | ~0.82 (est.) |

| 1-Heptanol | C₇H₁₆O | 175.8 | 0.8187 |

| Isopropanol | C₃H₈O | 82.6 | 0.786 |

| Toluene | C₇H₈ | 110.6 | 0.867 |

Role as a Chemical Intermediate in Polymer and Resin Production

In the polymer and resin industry, 1-Heptanol, 3,5-dimethyl- functions as a crucial chemical intermediate, primarily in the synthesis of plasticizers. Plasticizers are additives that increase the plasticity or fluidity of a material, typically a polymer. The most common application is in polyvinyl chloride (PVC) resins, where plasticizers are used to make the final product more flexible.

The synthesis of plasticizers from 1-Heptanol, 3,5-dimethyl- involves an esterification reaction. The alcohol is reacted with a carboxylic acid or its anhydride (B1165640), such as phthalic anhydride or adipic acid, to form a diester. The resulting ester, for example, di(3,5-dimethylheptyl) phthalate, possesses the necessary properties to function as a plasticizer.

The branched structure of the 3,5-dimethylheptyl group in the plasticizer molecule is significant. It disrupts the close packing of the polymer chains, which reduces the intermolecular forces and allows the chains to move more freely, thereby increasing flexibility. Compared to plasticizers derived from linear alcohols, those from branched alcohols often impart better low-temperature performance and lower volatility to the final polymer product.

Contribution to Flavor and Fragrance Chemistry (as a synthetic building block)

While 1-Heptanol, 3,5-dimethyl- itself may have a mild, characteristic odor, its primary role in the flavor and fragrance industry is as a synthetic building block. nih.gov The hydroxyl group of the alcohol is a reactive site for the synthesis of various derivatives, particularly esters, which are well-known for their pleasant fruity and floral aromas. nih.gov

Fragrance chemists can react 1-Heptanol, 3,5-dimethyl- with a variety of carboxylic acids to produce a wide array of esters, each with a unique scent profile. For example, reacting it with acetic acid would yield (3,5-dimethylheptyl) acetate, which would likely possess a fruity, pear-like aroma. Similarly, reaction with butyric acid would produce (3,5-dimethylheptyl) butyrate, potentially having a scent reminiscent of apple or pineapple.

The branched structure of the alcohol component influences the volatility and olfactory character of the resulting ester. These esters can be used as components in complex fragrance formulations for perfumes, cosmetics, personal care products, and household cleaners. The stability and substantivity of these fragrance molecules are important considerations, and the nine-carbon backbone of 1-Heptanol, 3,5-dimethyl- contributes to a lower volatility, allowing the scent to last longer.

Table 2: Potential Fragrance Esters from 1-Heptanol, 3,5-dimethyl-

| Carboxylic Acid | Resulting Ester | Potential Aroma Profile |

| Acetic Acid | (3,5-dimethylheptyl) acetate | Fruity, Pear, Green |

| Propionic Acid | (3,5-dimethylheptyl) propionate | Fruity, Rum-like |

| Butyric Acid | (3,5-dimethylheptyl) butyrate | Fruity, Apple, Pineapple |

| Isovaleric Acid | (3,5-dimethylheptyl) isovalerate | Fruity, Berry, Cheesy |

Precursor in the Synthesis of Specialty Surfactants and Detergents

1-Heptanol, 3,5-dimethyl- is a valuable precursor in the synthesis of specialty nonionic surfactants. venus-goa.com These surfactants are used in a wide range of products, including detergents, industrial cleaners, and emulsifiers. venus-goa.com The most common method for converting this alcohol into a surfactant is through ethoxylation. wikipedia.org

In the ethoxylation process, 1-Heptanol, 3,5-dimethyl- is reacted with ethylene (B1197577) oxide in the presence of a catalyst. wikipedia.org This reaction adds a chain of repeating ethylene oxide units to the alcohol's oxygen atom, forming an alcohol ethoxylate. The length of this polyethylene (B3416737) glycol chain can be controlled to fine-tune the properties of the resulting surfactant.

The hydrophobic part of the surfactant is the 3,5-dimethylheptyl group, while the hydrophilic portion is the polyethylene glycol chain. The balance between these two parts, known as the hydrophilic-lipophilic balance (HLB), determines the surfactant's properties and applications. The branched structure of the hydrophobic tail can lead to surfactants with enhanced wetting and emulsifying properties and better performance in cold water compared to their linear counterparts. These specialty surfactants are valued in formulations where specific surface activity and compatibility with other components are required.

Applications in Advanced Lubricant Formulations and Fuel Additives

In the field of advanced lubricants, 1-Heptanol, 3,5-dimethyl- serves as a building block for the synthesis of synthetic esters used as lubricant base oils or additives. These esters are produced by reacting the alcohol with various carboxylic acids, similar to the synthesis of plasticizers.

The resulting esters, such as di(3,5-dimethylheptyl) adipate (B1204190) or sebacate, can exhibit excellent properties for lubricant applications. The branched structure of the alcohol component contributes to a low pour point, good thermal and oxidative stability, and favorable viscosity characteristics over a wide range of temperatures. These properties are highly desirable in high-performance lubricants for automotive and industrial applications, where the lubricant must maintain its effectiveness under extreme conditions.

While its direct use as a fuel additive is less common, derivatives of 1-Heptanol, 3,5-dimethyl- can be synthesized to function as fuel additives. For instance, certain esters or ethers derived from this alcohol may act as detergents to prevent deposit formation in fuel injectors or as lubricity improvers to reduce wear in fuel pumps. The branched, hydrocarbon-rich structure of the molecule makes it a suitable backbone for creating additives that are soluble in fuel and can provide the desired performance benefits.

Environmental Chemistry and Biogeochemical Cycling of 1 Heptanol, 3,5 Dimethyl

Environmental Distribution and Persistence in Different Compartments

The distribution of 1-Heptanol, 3,5-dimethyl- in the environment is dictated by its physicochemical properties, such as water solubility, vapor pressure, and its affinity for sorption to organic matter.

Upon release into aquatic environments, 1-Heptanol, 3,5-dimethyl- is expected to exhibit low to moderate water solubility, a characteristic of long-chain alcohols. Its persistence in the water column is influenced by factors such as volatilization, adsorption to suspended solids and sediment, and biodegradation. Due to its lipophilic nature, the compound will have a tendency to partition from the water column to sediment. The persistence in sediment will be significantly longer than in the water column, especially in anoxic conditions where biodegradation is slower.

Long-chain alcohols are known to be harmful to aquatic organisms. The toxicity is generally related to their ability to disrupt cell membranes. While specific data for 1-Heptanol, 3,5-dimethyl- is not available, it is anticipated to be classified as harmful to aquatic life.

| Parameter | Predicted Behavior for 1-Heptanol, 3,5-dimethyl- | Basis for Prediction |

| Water Solubility | Low to moderate | General characteristic of long-chain alcohols. |

| Partitioning Behavior | Likely to adsorb to suspended solids and sediment. | Inferred from the hydrophobic nature of similar compounds. |

| Aquatic Toxicity | Expected to be harmful to aquatic organisms. | General toxicity of long-chain alcohols to aquatic life. |

The primary mechanism for the removal of alcohols from the atmosphere is through their reaction with hydroxyl (OH) radicals. scielo.br The rate of this reaction determines the atmospheric lifetime of the compound. For higher molecular weight alcohols, the atmospheric half-life is estimated to be in the range of 8 to 15 hours. scielo.brresearchgate.net This suggests that 1-Heptanol, 3,5-dimethyl-, if released into the atmosphere, would be degraded relatively quickly.

The reaction with OH radicals initiates a series of photochemical reactions that ultimately lead to the formation of smaller, more oxidized compounds. The branching in the structure of 1-Heptanol, 3,5-dimethyl- may influence the reaction rate and the resulting degradation products. For branched-chain alcohols, a major pathway for reaction with OH radicals involves the abstraction of a hydrogen atom from the weakest carbon-hydrogen bond, which is typically at the tertiary carbon atom. scielo.br

| Parameter | Predicted Value/Behavior | Source/Basis |

| Primary Atmospheric Removal Process | Reaction with hydroxyl (OH) radicals | scielo.br |

| Estimated Atmospheric Half-life | 8 - 15 hours | scielo.brresearchgate.net |

| Primary Reaction Pathway | H-atom abstraction from the weakest C-H bond | scielo.br |

When introduced into the soil environment, 1-Heptanol, 3,5-dimethyl- is expected to exhibit weak to moderate adsorption to soil organic matter. au.dk The extent of adsorption is influenced by the organic carbon content of the soil, with higher organic matter content leading to greater adsorption. The branched nature of the molecule may affect its interaction with soil particles compared to linear alcohols.

The mobility of 1-Heptanol, 3,5-dimethyl- in soil will be dependent on its adsorption characteristics. In soils with low organic matter, it will be more mobile and have a higher potential to leach into groundwater. Conversely, in soils rich in organic matter, its mobility will be limited. Desorption processes, which are often slower than adsorption, can lead to the long-term persistence of a fraction of the compound in the soil. au.dk

| Soil Parameter | Influence on 1-Heptanol, 3,5-dimethyl- Behavior | General Trend |

| Organic Matter Content | Increases adsorption, decreases mobility. | au.dk |

| Clay Content | May contribute to adsorption, but to a lesser extent than organic matter for non-polar compounds. | |

| pH | Expected to have minimal effect on the non-ionic alcohol. |

Microbial Degradation Pathways and Mechanisms

Microbial degradation is a key process in the removal of 1-Heptanol, 3,5-dimethyl- from the environment. The rate and extent of biodegradation are dependent on environmental conditions, particularly the presence or absence of oxygen.

Under aerobic conditions, 1-Heptanol, 3,5-dimethyl- is expected to be biodegradable. The typical aerobic degradation pathway for primary alcohols involves a two-step oxidation process. First, the alcohol is oxidized to the corresponding aldehyde, 3,5-dimethylheptanal, by an alcohol dehydrogenase. Subsequently, the aldehyde is further oxidized to the carboxylic acid, 3,5-dimethylheptanoic acid, by an aldehyde dehydrogenase. This resulting branched-chain fatty acid can then be further metabolized through pathways such as beta-oxidation.

The presence of methyl branches on the carbon chain may influence the rate of degradation. While many microorganisms are capable of degrading branched-chain alkanes and alcohols, the degradation rate may be slower compared to their linear counterparts.

In the absence of oxygen, the microbial degradation of 1-Heptanol, 3,5-dimethyl- is expected to be significantly slower and may be incomplete. Studies on other branched-chain alcohols and alcohol ethoxylates have shown that alkyl branching can hinder anaerobic degradation. core.ac.uknih.gov The steric hindrance caused by the methyl groups may impede the enzymatic activity of anaerobic bacteria.

Bioremediation Potential and Phytoremediation Studies

There is no available research detailing the bioremediation of 1-Heptanol, 3,5-dimethyl-. Studies investigating microbial consortia or specific bacterial and fungal strains for the degradation of this compound have not been published. General information on the microbial degradation of hydrocarbons suggests that branched alkanes can be biodegraded, but the rates and pathways are highly dependent on the specific structure of the molecule and the environmental conditions. Without specific studies, any discussion of the bioremediation potential of 1-Heptanol, 3,5-dimethyl- would be speculative.

Similarly, no phytoremediation studies have been conducted for this compound. The potential for plants to uptake, metabolize, or sequester 1-Heptanol, 3,5-dimethyl- from soil or water remains uninvestigated.

Environmental Monitoring Strategies and Analytical Challenges

There are no standardized or specifically developed environmental monitoring strategies for 1-Heptanol, 3,5-dimethyl-. General analytical methods for the detection of alcohols and other volatile or semi-volatile organic compounds in environmental matrices, such as soil and water, are available. These methods often involve gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).